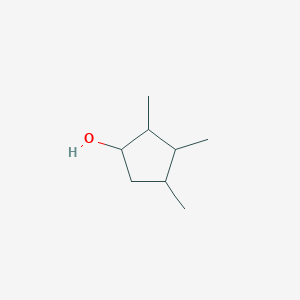
2,3,4-Trimethylcyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethylcyclopentanol is an organic compound with the molecular formula C8H16O It is a type of alcohol, specifically a cyclopentanol derivative, characterized by the presence of three methyl groups attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylcyclopentanol can be achieved through several methods. One common approach involves the hydrogenation of 2,3,4-Trimethylcyclopentanone using a suitable catalyst under high pressure and temperature conditions. Another method includes the reduction of 2,3,4-Trimethylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where the cyclopentanone precursor is subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. The reaction is typically carried out in a high-pressure reactor to ensure complete conversion of the ketone to the alcohol.
化学反応の分析
Types of Reactions
2,3,4-Trimethylcyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,3,4-Trimethylcyclopentanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding hydrocarbon, 2,3,4-Trimethylcyclopentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: 2,3,4-Trimethylcyclopentanone.
Reduction: 2,3,4-Trimethylcyclopentane.
Substitution: Various substituted cyclopentanol derivatives depending on the reagent used.
科学的研究の応用
2,3,4-Trimethylcyclopentanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4-Trimethylcyclopentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with other compounds.
類似化合物との比較
Similar Compounds
2,4,4-Trimethylcyclopentanol: Another cyclopentanol derivative with similar structural features.
2,3,3-Trimethylcyclopentanol: Differing by the position of the methyl groups on the cyclopentane ring.
2,3,4-Trimethylcyclohexanol: A cyclohexanol derivative with similar methyl group positioning.
Uniqueness
2,3,4-Trimethylcyclopentanol is unique due to its specific arrangement of methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct interactions and applications compared to other similar compounds.
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
2,3,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-5-4-8(9)7(3)6(5)2/h5-9H,4H2,1-3H3 |
InChIキー |
BCYIOAZXXUQZPP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C1C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



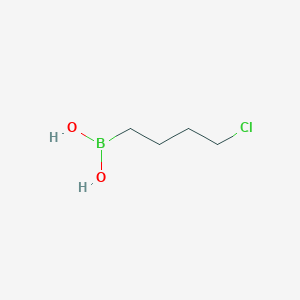
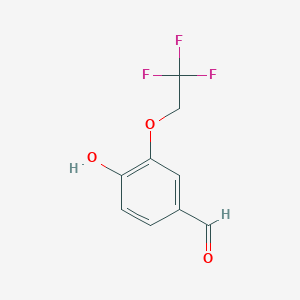

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)
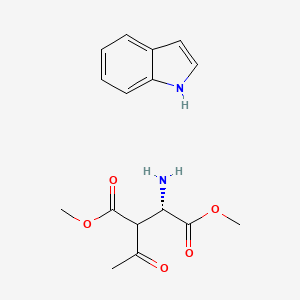
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
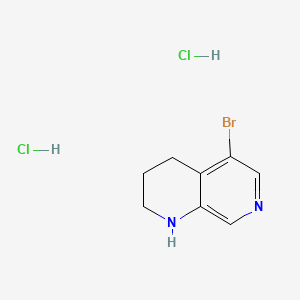
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)

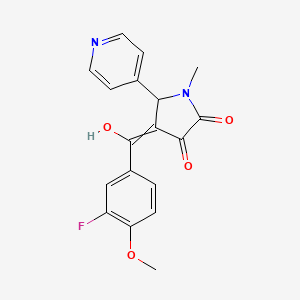

![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)
